molecular formula C11H13BrO B13973306 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol

1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol

Cat. No.: B13973306
M. Wt: 241.12 g/mol
InChI Key: NHCCBYAVPXPPCS-UHFFFAOYSA-N
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Description

1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of tetrahydronaphthalenemethanol, characterized by the presence of a bromine atom at the first position of the naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol typically involves the bromination of 5,6,7,8-tetrahydro-2-naphthalenemethanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5,6,7,8-tetrahydro-2-naphthalenemethanol.

Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol can be compared with other brominated naphthalene derivatives, such as:

    2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethanone group.

    6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: This compound has the bromine atom at the sixth position and a hydroxyl group at the first position.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a more complex structure with additional methyl groups and hydrogenation.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H13BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h5-6,13H,1-4,7H2

InChI Key

NHCCBYAVPXPPCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)CO

Origin of Product

United States

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